

In-Depth Technical Guide: 4-Amino-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-3-methoxybenzaldehyde

Cat. No.: B1612064

[Get Quote](#)

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of **4-Amino-3-methoxybenzaldehyde**, geared towards researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Properties

4-Amino-3-methoxybenzaldehyde is an aromatic organic compound featuring a benzene ring substituted with an aldehyde (-CHO), an amino (-NH₂), and a methoxy (-OCH₃) group.^[1] The positioning of these functional groups—specifically the electron-donating amino and methoxy groups relative to the electron-withdrawing aldehyde group—creates a unique electronic environment that dictates its chemical reactivity and biological interactions.^[1]

Table 1: Chemical and Physical Properties of **4-Amino-3-methoxybenzaldehyde**

Property	Value	Source
Molecular Formula	C ₈ H ₉ NO ₂	[2]
Molecular Weight	151.16 g/mol	[2]
IUPAC Name	4-amino-3-methoxybenzaldehyde	[2]
CAS Number	90151-40-9	[2][3]
Canonical SMILES	<chem>COC1=C(C=CC(=C1)C=O)N</chem>	[2]
InChI Key	GNSWIAYWYINAGV-UHFFFAOYSA-N	[2]
Topological Polar Surface Area	52.3 Å ²	[2]
Purity	Typically ≥97%	[3]

Spectroscopic Data

While direct experimental spectra for **4-Amino-3-methoxybenzaldehyde** are not readily available in the public domain, the following tables outline the expected spectral characteristics based on the analysis of its functional groups and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for **4-Amino-3-methoxybenzaldehyde**

Chemical Shift (δ , ppm)	Multiplicity	Assignment	Notes
~9.7 - 9.8	Singlet	Aldehyde proton (-CHO)	The electron-withdrawing nature of the aldehyde group shifts this proton significantly downfield.
~7.2 - 7.4	Multiplet	Aromatic protons	The substitution pattern will lead to distinct signals for the three aromatic protons.
~3.9 - 4.1	Singlet	Methoxy protons (-OCH ₃)	A characteristic singlet for the three equivalent protons of the methoxy group.
~4.0 - 5.0	Broad Singlet	Amino protons (-NH ₂)	The chemical shift can vary depending on the solvent and concentration.

Table 3: Predicted ¹³C NMR Spectral Data for **4-Amino-3-methoxybenzaldehyde**

Chemical Shift (δ , ppm)	Assignment	Notes
~190 - 192	C=O (Aldehyde)	The carbonyl carbon is highly deshielded.
~150 - 160	C-O (Methoxy)	Aromatic carbon attached to the methoxy group.
~140 - 150	C-N (Amino)	Aromatic carbon attached to the amino group.
~110 - 135	Aromatic carbons	The remaining aromatic carbons.
~55 - 56	-OCH ₃ (Methoxy)	The carbon of the methoxy group.

Infrared (IR) Spectroscopy

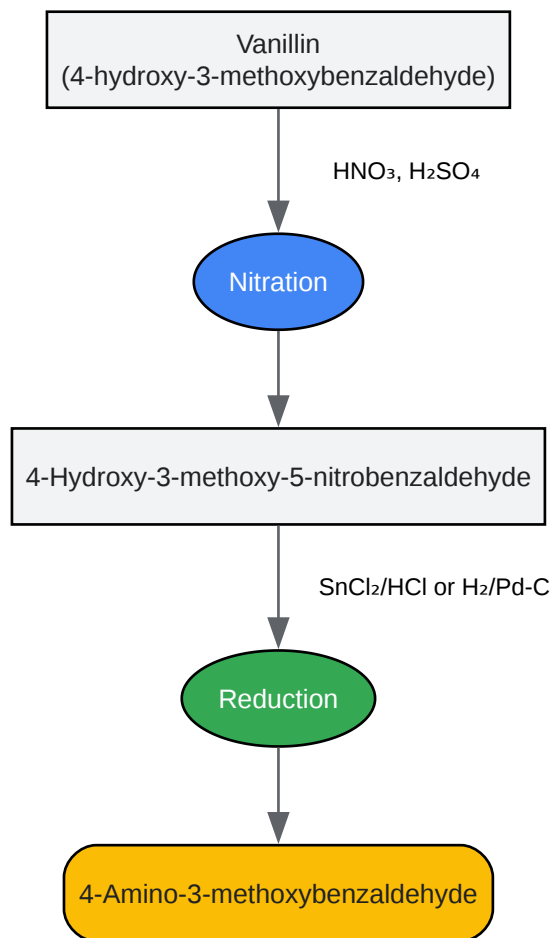
Table 4: Expected FT-IR Absorption Bands for **4-Amino-3-methoxybenzaldehyde**

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3450 - 3300	N-H Stretch	Primary Amine (-NH ₂)
3000 - 2850	C-H Stretch	Aldehyde (-CHO)
1700 - 1680	C=O Stretch	Aldehyde (-CHO)
1600 - 1450	C=C Stretch	Aromatic Ring
1275 - 1200	C-O Stretch	Aryl Ether (-OCH ₃)

Experimental Protocols: Synthesis of 4-Amino-3-methoxybenzaldehyde

A common and logical synthetic route to **4-Amino-3-methoxybenzaldehyde** is a two-step process starting from the readily available vanillin (4-hydroxy-3-methoxybenzaldehyde). This involves nitration of the aromatic ring followed by reduction of the nitro group to an amine.

Proposed Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **4-Amino-3-methoxybenzaldehyde** from vanillin.

Step 1: Nitration of Vanillin

Objective: To introduce a nitro group onto the vanillin ring, ortho to the hydroxyl group.

Materials:

- Vanillin
- Concentrated Nitric Acid (HNO₃)
- Concentrated Sulfuric Acid (H₂SO₄)

- Ice
- Deionized water
- Beakers, magnetic stirrer, and filtration apparatus

Protocol:

- Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a flask cooled in an ice bath.
- Dissolve vanillin in a suitable solvent, such as glacial acetic acid, in a separate beaker, also cooled in an ice bath.
- Slowly add the nitrating mixture dropwise to the vanillin solution with constant stirring, maintaining the temperature below 10°C.
- After the addition is complete, allow the reaction to stir for an additional 1-2 hours at low temperature.
- Pour the reaction mixture onto crushed ice to precipitate the product, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.
- Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.

Step 2: Reduction of 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde

Objective: To reduce the nitro group to a primary amine.

Materials:

- 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (from Step 1)
- Stannous chloride (SnCl_2) or Palladium on carbon (Pd/C)
- Concentrated Hydrochloric Acid (HCl) (if using SnCl_2)

- Hydrogen gas source (if using Pd/C)
- Sodium hydroxide (NaOH) solution
- Ethyl acetate or other suitable organic solvent for extraction

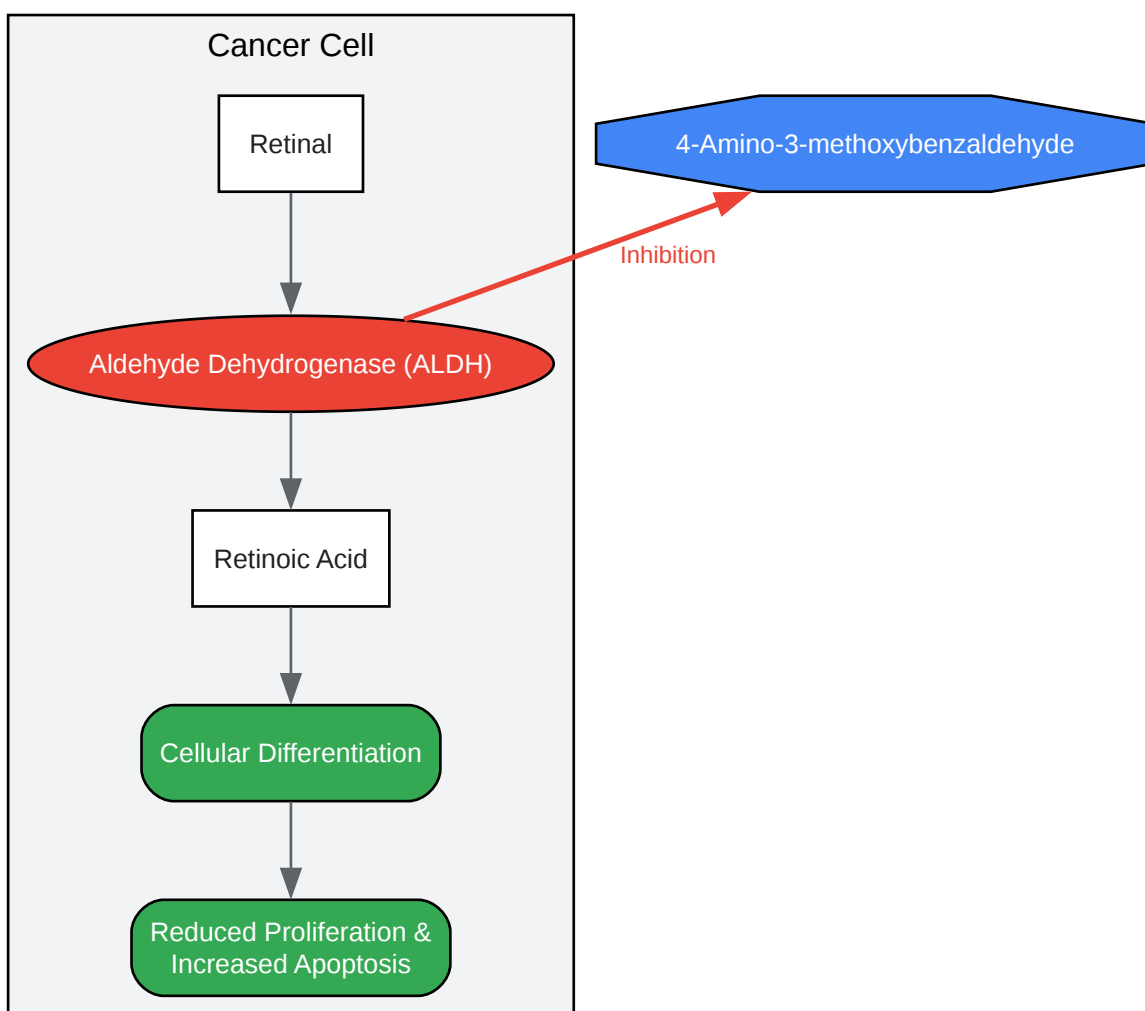
Protocol (using SnCl₂/HCl):

- Suspend the nitro compound in a suitable solvent like ethanol.
- Add a solution of stannous chloride in concentrated hydrochloric acid to the suspension.
- Heat the mixture under reflux for several hours until the reaction is complete (monitor by TLC).
- Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution to precipitate tin salts.
- Extract the product, **4-Amino-3-methoxybenzaldehyde**, with an organic solvent such as ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography.

Biological Activity and Potential Signaling Pathways

Derivatives of **4-Amino-3-methoxybenzaldehyde** have been investigated for various biological activities, including potential anticancer and antioxidant properties.[1] A plausible mechanism of action, particularly in cancer, is the inhibition of aldehyde dehydrogenase (ALDH) enzymes. Structurally related compounds, such as 4-(diethylamino)benzaldehyde, are known inhibitors of several ALDH isoforms.[4] ALDH enzymes, especially ALDH1A1 and ALDH1A3, are overexpressed in certain cancer stem cells and contribute to therapy resistance.

Proposed Mechanism of Action: ALDH Inhibition



[Click to download full resolution via product page](#)

Caption: Proposed inhibition of ALDH by **4-Amino-3-methoxybenzaldehyde**, disrupting retinoic acid synthesis.

This proposed pathway suggests that by inhibiting ALDH, **4-Amino-3-methoxybenzaldehyde** could decrease the production of retinoic acid, a molecule crucial for cellular differentiation. This disruption could lead to reduced cancer cell proliferation and an increase in apoptosis.

Safety and Handling

As with any chemical compound, **4-Amino-3-methoxybenzaldehyde** should be handled with appropriate safety precautions in a laboratory setting.

Table 5: General Safety and Handling Recommendations

Precaution	Details
Personal Protective Equipment (PPE)	Wear safety glasses, gloves, and a lab coat.
Handling	Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
Storage	Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
First Aid (Eyes)	Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
First Aid (Skin)	Wash off with soap and plenty of water. Remove contaminated clothing.
First Aid (Ingestion)	Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
First Aid (Inhalation)	Move to fresh air. If breathing is difficult, give oxygen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 4-Amino-3-methoxybenzaldehyde | C₈H₉NO₂ | CID 19765052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-3-methoxybenzaldehyde 97% | CAS: 90151-40-9 | AChemBlock [achemblock.com]

- 4. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4-Amino-3-methoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1612064#4-amino-3-methoxybenzaldehyde-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com